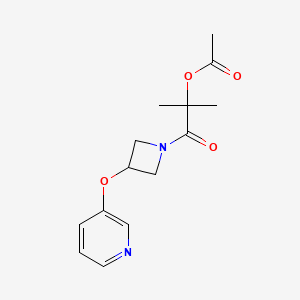

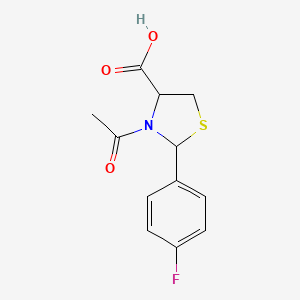

![molecular formula C17H18N4OS B2378783 2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 379239-62-0](/img/structure/B2378783.png)

2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[(5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone” is a chemical compound with the linear formula C20H15F3N4OS . It has a molecular weight of 416.428 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

A significant portion of the research on this compound is dedicated to exploring its versatility in synthesizing a variety of heterocyclic compounds. For instance, the preparation and reactions of salts and ylides derived from triazoloquinolines with methyl propiolate have been described, leading to the synthesis of pyrroloquinolines, indicating its utility in generating novel heterocyclic structures (Abarca, Ballesteros, & Houari, 1997). Additionally, the regioselective synthesis of quinoline-based triazoloquinoline derivatives through one-pot, three-component reactions showcases the compound's role in constructing fused tricyclic heterocycles, highlighting its potential in medicinal chemistry and drug discovery (Ladani & Patel, 2015).

Anticancer Activity

Research has also focused on evaluating the anticancer activity of derivatives of this compound. A study on the synthesis of 1,2,4-triazoloquinoline-derived ureas and their evaluation against human neuroblastoma and colon carcinoma cell lines revealed that certain derivatives exhibit significant cytotoxicity, suggesting their potential as anticancer agents (Reddy et al., 2015).

Emission Tuning in Re(I) Complexes

The compound's utility extends to the field of materials science, where its derivatives have been used in tuning the emission properties of Re(I) complexes. By expanding heterocyclic ligands and introducing perfluorinated ligands, researchers have achieved increased emission lifetimes, indicating potential applications in light-emitting devices and sensors (Abramov et al., 2017).

Antibacterial and Other Biological Activities

Some derivatives have been explored for their antibacterial properties, with certain compounds showing higher activity against specific bacterial strains compared to commercial antibiotics. This highlights the compound's potential in addressing antibiotic resistance and developing new antibacterial agents (Sadana, Mirza, Aneja, & Prakash, 2003). Additionally, the synthesis of novel polycyclic pyrimidoquinolines has been reported, with some exhibiting antioxidant, anti-inflammatory, and analgesic activities, further demonstrating the compound's versatility in medicinal chemistry (El-Gazzar, Hafez, Abu‐Hashem, & Aly, 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4OS/c1-12-10-15-18-19-17(21(15)14-7-3-2-6-13(12)14)23-11-16(22)20-8-4-5-9-20/h2-3,6-7,10H,4-5,8-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTGKCJXSMBWAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)N4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

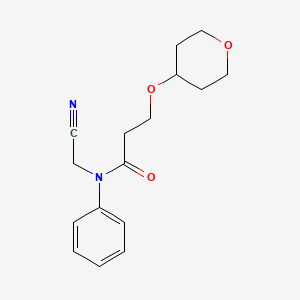

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(m-tolyl)ethanone hydrochloride](/img/structure/B2378703.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methylbenzamide](/img/structure/B2378706.png)

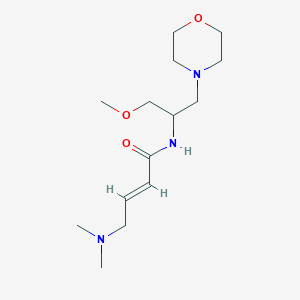

![5-(4-acetylpiperazin-1-yl)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2378708.png)

![methyl 3-[(dimethylamino)methyl]-6-methoxy-1H-indole-2-carboxylate](/img/structure/B2378712.png)

![3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2378716.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378719.png)

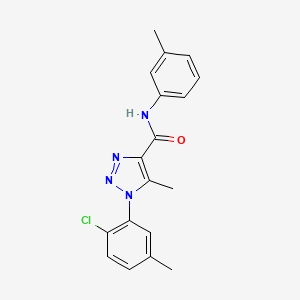

![(12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B2378723.png)